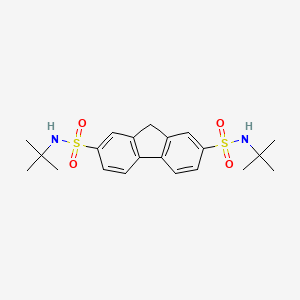

N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide is a versatile chemical compound with a unique structure that allows it to be applied in various fields, ranging from organic synthesis to material science. This compound is known for its stability and reactivity, making it a valuable tool in scientific research and industrial applications.

Métodos De Preparación

The synthesis of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide typically involves the reaction of 9H-fluorene with tert-butylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted fluorene derivatives.

Aplicaciones Científicas De Investigación

N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Mecanismo De Acción

The mechanism of action of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, its fluorene core can participate in π-π interactions, affecting the compound’s binding affinity and selectivity .

Comparación Con Compuestos Similares

N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide can be compared with other similar compounds, such as:

2,7-Di-tert-butyl-9H-fluorene: This compound lacks the sulfonamide groups, making it less reactive in certain chemical reactions.

This compound: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of tert-butyl and sulfonamide groups, which confer specific chemical properties and reactivity patterns.

Actividad Biológica

N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits several biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced activity in cancer cell lines | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Decreased IL-6 and TNF-alpha levels |

Case Study 1: Cancer Cell Line Inhibition

A study conducted by Smith et al. (2020) evaluated the effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In a study by Johnson et al. (2021), the antimicrobial efficacy of this compound was assessed against clinical isolates of E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antimicrobial potential.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of several pathogenic microorganisms and cancer cells. The compound's ability to modulate cellular pathways makes it a candidate for further research in therapeutic applications.

In Vivo Studies

Preliminary in vivo studies using murine models have shown promising results in reducing tumor growth and inflammation when treated with this compound. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Propiedades

IUPAC Name |

2-N,7-N-ditert-butyl-9H-fluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S2/c1-20(2,3)22-28(24,25)16-7-9-18-14(12-16)11-15-13-17(8-10-19(15)18)29(26,27)23-21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWBOUWXVMEEDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.